Product packaging for 3-Amino-6-bromopyrazin-2(1H)-one(Cat. No.:CAS No. 21943-14-6)

3-Amino-6-bromopyrazin-2(1H)-one

Cat. No.: B581910
CAS No.: 21943-14-6
M. Wt: 190
InChI Key: AVYHXGVOSTVAKN-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyrazin-2(1H)-one (CAS 21943-14-6) is a high-value brominated and amino-functionalized pyrazinone scaffold offered with a typical purity of 98% . This compound is a key synthetic intermediate in organic and medicinal chemistry research, particularly in the development of novel pharmaceutical compounds. The presence of both bromine and amino groups on the pyrazinone core makes it a versatile building block for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, and for further functionalization through nucleophilic substitution . Researchers utilize this chemical in constructing more complex heterocyclic systems. Its structure is a recognized precursor in synthesizing specialized chemical libraries, including pyrazine-based derivatives and other nitrogen-containing heterocycles of research interest . As a reference standard, it aids in the exploration of structure-activity relationships (SAR). Please note that this chemical requires careful handling; procedures should be conducted in a well-ventilated area using suitable protective clothing to avoid contact with skin and eyes and to prevent the formation of dust and aerosols . For storage, keep the container tightly sealed in a dry, cool, and well-ventilated environment . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN3O B581910 3-Amino-6-bromopyrazin-2(1H)-one CAS No. 21943-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-bromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-3(6)4(9)8-2/h1H,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYHXGVOSTVAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696875
Record name 3-Amino-6-bromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-14-6
Record name 3-Amino-6-bromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Pyrazinone Scaffold in Heterocyclic Synthesis

The 2(1H)-pyrazinone core is a fundamental motif present in a wide array of natural products and synthetic molecules exhibiting diverse biological activities. rsc.orgudg.edu This scaffold is a key component in compounds with applications ranging from pharmaceuticals to agrochemicals. rsc.org Natural products containing the pyrazinone skeleton include deoxyaspergillic acid, known for its antibiotic properties, and various alkaloids isolated from marine sponges with potent biological effects. udg.edu

The significance of the pyrazinone scaffold is underscored by its presence in approved drugs and clinical candidates. For instance, Favipiravir, a pyrazinone derivative, is an antiviral medication used against influenza and has been investigated for other viral infections. rsc.org Furthermore, derivatives of 2(1H)-pyrazinone have been developed as inhibitors of reverse transcriptase in HIV, thrombin in the blood coagulation cascade, and other enzymes implicated in various diseases. udg.edu The synthetic accessibility and the potential for diverse functionalization make the pyrazinone ring a highly attractive starting point for the development of new bioactive molecules. rsc.orgudg.edu The ability to construct the pyrazinone ring from acyclic precursors, often derived from α-amino acids, provides a flexible and powerful strategy for generating molecular diversity. rsc.org

3 Amino 6 Bromopyrazin 2 1h One As a Versatile Synthetic Intermediate

3-Amino-6-bromopyrazin-2(1H)-one is a heterocyclic compound characterized by a pyrazinone ring substituted with an amino group at the 3-position and a bromine atom at the 6-position. bldpharm.com This specific arrangement of functional groups makes it an exceptionally versatile intermediate in organic synthesis. The amino group can act as a nucleophile or be transformed into various other functionalities, while the bromine atom is amenable to a wide range of cross-coupling reactions, allowing for the introduction of diverse substituents. acs.org

The reactivity of this compound has been exploited in the synthesis of more complex molecules. For example, it serves as a key precursor for the synthesis of 6-arylpyrazine-2-carboxamides, a class of compounds that have shown potent inhibitory activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. acs.org The synthetic route typically involves the conversion of the amino group to an amide, followed by a Suzuki coupling reaction at the bromine-substituted position to introduce an aryl group. acs.org

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, providing access to a variety of substituted pyrazinones. nih.gov The strategic placement of the amino and bromo groups allows for regioselective transformations, enabling the controlled construction of complex molecular architectures. The chemical properties of this intermediate are summarized in the table below.

PropertyValue
CAS Number21943-14-6
Molecular FormulaC₄H₄BrN₃O
Molecular Weight190.00 g/mol
AppearanceSolid
Storage2-8°C, inert atmosphere

This data is compiled from publicly available chemical supplier information. bldpharm.com

Research Landscape and Emerging Applications

Retrosynthetic Analysis of the Pyrazinone Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the this compound core, the primary disconnections reveal common and reliable synthetic strategies. The most logical approach involves breaking the pyrazinone ring down into acyclic precursors.

The key disconnection points are typically the N1-C6 and N4-C5 bonds, or alternatively the N1-C2 and N4-C3 bonds. This deconstruction leads back to two main types of building blocks: a two-carbon unit (C2-C3 or C5-C6) and a four-atom fragment containing the two nitrogen atoms and two carbons.

A common retrosynthetic pathway for 2(1H)-pyrazinones points to a condensation reaction between an α-amino acid amide and a 1,2-dicarbonyl compound. nih.govrsc.orgudg.edu This strategy forms the N1-C6 and N4-C5 bonds in a single cyclization step. Another approach involves the disconnection at N1-C2 and N4-C3, suggesting a synthesis from an α-aminonitrile and an oxalyl halide derivative. nih.govrsc.org The substituents, the amino group at C3 and the bromine at C6, can be introduced either as part of the initial building blocks or through functionalization of the formed pyrazinone ring.

Convergent and Divergent Synthesis Approaches

Both convergent and divergent strategies are employed in the synthesis of pyrazinone derivatives.

Divergent Synthesis: In this strategy, a common intermediate is used to generate a library of structurally related compounds. sathyabama.ac.innih.gov For example, 3-aminopyrazin-2(1H)-one could be synthesized and then subjected to various halogenation reactions to produce a range of 6-halo-derivatives, including the target 6-bromo compound. This method is particularly useful in medicinal chemistry for exploring structure-activity relationships.

Synthesis from Acyclic Precursors

The construction of the 2(1H)-pyrazinone ring from simple, acyclic starting materials is a fundamental and widely used strategy. nih.govrsc.orgudg.edu The most prominent method involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. nih.gov This reaction builds the pyrazinone core by forming the N-1 to C-6 and N-4 to C-5 bonds. nih.govrsc.orgudg.edu The reaction conditions, such as temperature and the choice of base, can be optimized to improve efficiency. nih.gov For instance, carrying out the condensation at low temperatures (around -50 °C) can enhance the yield. nih.gov

Another pathway starts from an α-aminonitrile, which is first acylated with an oxalyl halide. nih.govrsc.org Subsequent cyclization and reaction with an excess of the oxalyl halide can introduce a halogen atom at the C3 position, forming a pyrazine-2,3-dione intermediate that ultimately leads to the desired pyrazinone scaffold. nih.govrsc.org

One-Pot Condensation Reactions for Pyrazinone Ring Formation

One-pot reactions are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. The condensation of α-amino acid amides and 1,2-dicarbonyl compounds is frequently performed as a one-pot synthesis, a method first described by R. G. Jones in 1949. nih.govrsc.org This approach is synthetically attractive because it simplifies the experimental process and reduces waste.

The efficiency of these one-pot reactions can be influenced by various factors, including the reactants and catalysts used. For example, using the hydrohalide salts of amino acid amides can be more convenient as they are often more readily accessible than the free amides. nih.gov The choice of solvent and the presence of additives like sodium bisulfite can also influence the regioselectivity of the condensation when using unsymmetrical 1,2-dicarbonyl compounds. nih.govrsc.org

Table 1: Examples of One-Pot Pyrazinone Syntheses

Precursor 1Precursor 2Key ConditionsOutcomeReference
α-amino acid amide1,2-dicarbonyl compoundAlkaline or acidic medium, varying temperaturesForms 2(1H)-pyrazinone core via N1-C6 and N4-C5 bond formation nih.govrsc.org
α-aminonitrileOxalyl halideAcylation followed by cyclizationForms pyrazine-2,3-dione intermediate, leads to 3-halo-2(1H)-pyrazinone nih.govrsc.org
Aldehyde hydrazoneKetoneEtOH, HCl, DMSO, Iodine (cat.)Formation of 3,5-disubstituted pyrazoles, demonstrating a related one-pot heterocycle synthesis acs.org

Introduction of Halogen and Amino Substituents

The introduction of the bromine atom at the C6 position and the amino group at the C3 position can be achieved through several strategies.

Amino Group Introduction: The 3-amino substituent typically originates from the starting materials. Using an α-amino acid amide or its derivative in the condensation reaction directly installs the corresponding amino or substituted amino group at the N1 and C2/C3 positions of the resulting ring system. nih.govrsc.org For example, starting with 3-aminopyrazine-2-carboxylic acid allows for various transformations that maintain the C3-amino group. uni-halle.de

Halogen Introduction: The bromine atom at C6 can be introduced in two main ways:

From a Brominated Precursor: The synthesis can start with a brominated acyclic precursor. For example, using a brominated 1,2-dicarbonyl compound in the condensation reaction would directly yield a 6-bromopyrazinone.

Direct Bromination: A more common approach is the direct halogenation of a pre-formed pyrazinone ring. Reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid are effective for the bromination of various heterocyclic systems and can be applied to the pyrazinone scaffold. semanticscholar.orgnih.gov For instance, the synthesis of 6-bromo-3-amino-2-methylquinazolin-4(3H)-one is achieved by treating the parent compound with bromine in acetic acid. semanticscholar.org A similar strategy can be applied to the pyrazinone ring. The synthesis of methyl 3-amino-6-bromopyrazine-2-carboxylate is a documented transformation, which can then be converted to the target pyrazinone. uni-halle.de

Advanced Functionalization of the Pyrazinone Scaffold

Once the this compound scaffold is assembled, it can undergo further chemical transformations. The bromine atom at the C6 position is particularly valuable as it serves as a handle for introducing further molecular diversity, primarily through cross-coupling reactions or nucleophilic aromatic substitution (SNAr). evitachem.comnih.gov For example, Suzuki couplings are commonly used to introduce aryl or vinyl groups by replacing the bromine atom. nih.gov The amino group can also be modified, for instance, through acylation or by participating in condensation reactions. nih.gov

Selective Bromination and Amination Protocols

Selective Bromination: Achieving regioselective bromination is crucial for synthesizing the target compound from an unfunctionalized precursor like 3-aminopyrazin-2(1H)-one. The electronic properties of the pyrazinone ring direct electrophilic substitution. The bromination of related nitrogen heterocycles often occurs at specific positions due to the directing effects of the existing substituents and the ring nitrogen atoms. For pyrazinones, direct bromination using NBS or Br₂ in a suitable solvent like acetic acid or DMF is a standard method. semanticscholar.orgnih.gov The conditions can be tuned to favor monosubstitution at the desired C6 position.

Table 2: Representative Bromination Reagents for Heterocycles

ReagentSolventSubstrate ExampleReference
N-Bromosuccinimide (NBS)DMF or CHCl₃/AcOH2-aminopyridine derivatives, 3-aminopyrazin-2-one nih.govnih.gov
Bromine in Acetic AcidAcetic Acid3-amino-2-methylquinazolin-4(3H)-one semanticscholar.org
Iodine MonochlorideAcetic Acid3-amino-2-methylquinazolin-4(3H)-one (for iodination) semanticscholar.org

Amination Protocols: While the target compound already contains a C3-amino group, advanced amination protocols typically refer to either modifying this existing group or introducing a new amino functionality. The bromine atom at C6 is susceptible to nucleophilic aromatic substitution (SNAr) reactions with various amines. nih.gov This allows for the replacement of the bromo group with a primary or secondary amine, a common strategy for building libraries of related compounds for biological screening. These reactions are often performed in a polar aprotic solvent and may be catalyzed by a base.

Compound Index

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comurl.edu For this compound, these reactions primarily target the C6-bromo position, enabling the introduction of a wide array of substituents. The success of these couplings is often attributed to the mild reaction conditions, high functional group tolerance, and the commercial availability of catalysts and reagents. mdpi.com

The Suzuki-Miyaura coupling is a highly efficient method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. mdpi.comuwindsor.ca In the context of this compound, this reaction is instrumental for introducing various aryl and heteroaryl moieties at the C6 position, displacing the bromine atom.

Research on analogous pyrazine systems demonstrates the feasibility and chemoselectivity of this transformation. For instance, the Suzuki coupling of 5-bromo-3-chloropyrazin-2-amine (B1522323) with arylboronic acids proceeds selectively at the more reactive C-Br bond. nih.gov A typical reaction involves a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄, a base like aqueous sodium carbonate, and a solvent system such as DME or toluene, often with heating via conventional methods or microwave irradiation. nih.govnih.gov The bromine atom at the 6-position of the pyrazine ring enhances electrophilicity, facilitating such coupling reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventReagentProduct TypeReference
Pd(dppf)Cl₂·CH₂Cl₂2 M Na₂CO₃ (aq)DMEArylboronic acid6-Aryl-3-aminopyrazin-2(1H)-one nih.gov
Pd(PPh₃)₄Na₂CO₃ToluenePhenylboronic acid6-Phenyl-3-aminopyrazin-2(1H)-one nih.gov
Pd(OAc)₂ / SPhosK₃PO₄Tolueneortho-Substituted Phenylboronic acid6-(ortho-Substituted)aryl derivative beilstein-journals.org

While the term "urea arylation" can be ambiguous, in the context of modifying this compound, it most practically refers to the palladium-catalyzed formation of a C-N bond at the C6 position, effectively coupling an amine with the pyrazine core. This transformation is most commonly achieved via the Buchwald-Hartwig amination reaction. This reaction is a cornerstone of modern medicinal chemistry for synthesizing aryl amines. tcichemicals.com

The reaction involves treating the bromo-substituted pyrazinone with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos, SPhos), and a base (e.g., Cs₂CO₃, NaOt-Bu). The choice of ligand and base is critical for achieving high yields and accommodating a broad range of amine coupling partners. This methodology allows for the synthesis of diverse 6-amino-substituted pyrazinone derivatives, which are prevalent motifs in pharmacologically active compounds. mdpi.com

Table 2: General Conditions for C-N Bond Formation (Buchwald-Hartwig Amination)

Catalyst PrecursorLigandBaseAmine NucleophileProduct TypeReference
Pd₂(dba)₃XantphosCs₂CO₃Cyclic secondary amine6-(Cyclic amino) derivative tcichemicals.com
Pd(OAc)₂SPhosK₂CO₃Primary aniline6-(Arylamino) derivative tcichemicals.com
Pd(OAc)₂BINAPNaOt-BuAliphatic amine6-(Alkylamino) derivative tcichemicals.com

Palladium-catalyzed carbonylation reactions provide a direct route to introduce a carbonyl group, which can be trapped by various nucleophiles to form carboxylic acid derivatives. rsc.orgsioc-journal.cn For this compound, aminocarbonylation is a particularly useful transformation. This one-pot reaction involves the treatment of the aryl bromide with carbon monoxide and an amine in the presence of a palladium catalyst to yield a C6-carboxamide derivative. rsc.org

The reactivity of aryl bromides in these reactions is generally good, often requiring a palladium catalyst like Pd(OAc)₂ with a phosphine ligand. rsc.org This method is highly valuable for building molecular complexity, as the resulting carboxamide functionality is a key structural feature in many biologically active molecules and offers further points for chemical modification. rsc.org

Table 3: Typical System for Aminocarbonylation

CatalystLigandCO SourceNucleophileProduct TypeReference
Pd(OAc)₂dppfCO gas (1 atm)Primary/Secondary Amine6-Carboxamide derivative rsc.org
PdCl₂(PPh₃)₂-CO gasAmine6-Carboxamide derivative rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic and heteroaromatic systems. pressbooks.pubosti.gov The pyrazine ring in this compound is inherently electron-poor, a characteristic that is further enhanced by the carbonyl group. This electronic nature makes the C6-bromo substituent susceptible to displacement by strong nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged Meisenheimer intermediate. pressbooks.pub This intermediate is stabilized by the electron-withdrawing pyrazine ring. Subsequent elimination of the bromide ion restores aromaticity and yields the substituted product. Common nucleophiles for this reaction include amines, alkoxides, and thiolates. In some cases, SNAr reactions can be performed under mild, aqueous conditions, representing a green and sustainable synthetic approach. d-nb.info Studies on closely related 5-bromo-3-chloropyrazin-2-amine have shown that amine nucleophiles can readily displace a halogen atom via an SNAr mechanism to form C-N bonds. nih.gov

C-H Bond Activation and Functionalization Strategies

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for molecular functionalization, bypassing the need for pre-functionalized substrates like organohalides. mt.com For the this compound scaffold, the most likely site for C-H activation is the C5 position. While direct examples on this specific molecule are not widely reported, strong precedents exist for similar heterocyclic systems.

For instance, transition-metal-catalyzed C-H activation has been successfully applied to quinoxalin-2(1H)-one, a structurally related core. Copper- and rhodium-based catalytic systems are known to mediate the coupling of such heterocycles with various partners, including amines and olefins. pkusz.edu.cn The reaction often relies on a directing group to guide the metal catalyst to a specific C-H bond. In this compound, the amide nitrogen or the C3-amino group could potentially serve as an endogenous directing group to facilitate selective functionalization at the C5 position. This approach offers a modern and efficient pathway to derivatives that are not easily accessible through classical cross-coupling methods. pkusz.edu.cn

Reactivity of the Bromine Atom in Halogenated Pyrazinones

The bromine atom attached to the pyrazinone ring is a key site for reactivity, participating in both nucleophilic substitution and metal-catalyzed reactions.

Nucleophilic Displacement Pathways

Halogenated pyrazinones are susceptible to nucleophilic substitution, where the halogen atom is replaced by a nucleophile. thieme-connect.de The carbon-halogen bond in these compounds is polarized, with the carbon atom carrying a partial positive charge, making it a target for electron-rich species. savemyexams.com The rate of this reaction is influenced by the nature of the halogen, with the reactivity generally increasing down the group (C-F < C-Cl < C-Br < C-I) due to decreasing bond strength. libretexts.org

These reactions typically occur when the halogenoalkane is heated with a solution of a nucleophile, such as sodium or potassium hydroxide, often in a mixed solvent system like ethanol (B145695) and water to ensure solubility of the reactants. chemguide.co.uk The reaction proceeds via a nucleophilic substitution mechanism, which can be categorized as either SN1 or SN2, depending on the substrate. chemguide.co.ukmasterorganicchemistry.com In the case of this compound, the bromine atom can be displaced by various nucleophiles, enabling the introduction of different functional groups. evitachem.com For instance, reaction with amines can lead to the formation of corresponding amino derivatives.

Role in Metal-Catalyzed Transformations

The bromine atom in this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com The Suzuki-Miyaura coupling is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of this compound, the bromine atom allows for Suzuki-Miyaura coupling with various boronic acids to introduce aryl or heteroaryl substituents at the 6-position of the pyrazinone ring. nih.gov These reactions are often carried out under mild conditions and exhibit high functional group tolerance. nih.govnih.gov

Catalyst SystemReactantsProductYield (%)Reference
Pd(dppf)Cl₂ / K₂CO₃ortho-bromoaniline, boronate esterortho-substituted aniline11 nih.gov
Ligand-free Pd-nanoparticles / K₃PO₄7-bromotryptophan, phenylboronic acid7-phenyltryptophanNot specified nih.gov
Pd(OAc)₂ / XPhos / t-BuONa2,6-dichloroisonicotinate, anilinemono-N-arylated productNot specified researchgate.net

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine in the presence of a strong base. researchgate.netorganic-chemistry.org It is a highly general method for synthesizing a wide range of aryl amines. researchgate.net The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. organic-chemistry.org

The bromine atom of this compound can be substituted with various primary and secondary amines through the Buchwald-Hartwig amination, providing access to a diverse array of N-substituted aminopyrazinones. researchgate.netchemspider.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. researchgate.net

Catalyst/LigandBaseReactantsProductYield (%)
[Pd₂(dba)₃] / (±)-BINAPNaOBut2-bromo-6-methyl pyridine (B92270), (+/-)-trans-1,2-diaminocyclohexaneN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60
Pd₂(dba)₃ / tBu₃P·HBF₄Sodium tert-butoxide4-chloroanisole, diphenylamine4-methoxytriphenylamine65

Reactivity of the Amino Group

The amino group at the 3-position of the pyrazinone ring offers another site for chemical modification, primarily through reactions at the nitrogen atom.

Amidation and Acylation Reactions

The amino group of 3-aminopyrazinone derivatives can undergo amidation and acylation reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding amides. These reactions are fundamental in peptide synthesis and for introducing various acyl groups to modify the properties of the parent molecule. rsc.org

The direct amidation of carboxylic acids and amines can be mediated by reagents like B(OCH₂CF₃)₃. rsc.org Alternatively, coupling reagents such as HBTU can be employed. nih.gov Acylation can also be achieved using acid chlorides in the presence of a base. researchgate.net For instance, the acylation of 3-aminopyrazinone derivatives has been utilized in the synthesis of thrombin inhibitors. acs.org

Cyclization Reactions Involving the Amino Moiety

The amino group, in conjunction with other functionalities on the pyrazinone ring or on a substituent, can participate in cyclization reactions to form fused heterocyclic systems. These reactions are valuable for constructing complex polycyclic structures. researchgate.net

For example, the amino group can act as a nucleophile in intramolecular reactions, leading to the formation of new rings. The specific type of cyclization depends on the nature of the reacting partner and the reaction conditions. One notable example is the Nazarov cyclization, an electrocyclic reaction used to synthesize cyclopentenones. organic-chemistry.orgwikipedia.org In the context of aminopyrazinones, post-modification of Ugi reaction products, which involves an amino group, can lead to cyclization and the formation of tetrazolopyrazinones. nih.gov

Tautomerism and Isomerization Phenomena in Pyrazin-2(1H)-ones

Pyrazin-2(1H)-ones can exist in different tautomeric forms, primarily through keto-enol and amine-imine tautomerism. ffame.orgsmolecule.comcolab.ws The equilibrium between these forms is influenced by factors such as the solvent and the nature of substituents on the ring. ffame.orgnih.govtandfonline.com

The most common tautomerism is the keto-enol type, where the pyrazin-2(1H)-one (lactam form) is in equilibrium with its 2-hydroxypyrazine (B42338) (lactim form) tautomer. researchgate.netnih.gov Spectroscopic studies, such as UV and NMR, combined with computational methods like DFT, are often used to investigate the position of this equilibrium. ffame.orgnih.gov For many pyrazinone systems, the keto form is the predominant tautomer. ffame.orgsmolecule.comnih.gov The tautomeric state can significantly impact the molecule's hydrogen bonding capabilities and its interactions with biological targets. ffame.org

Furthermore, the amino group at the 3-position can theoretically exist in equilibrium with an imino tautomer, although studies on related aminopyridone systems suggest the amino form is generally favored. ffame.org The additional nitrogen atom in the pyrazine ring tends to decrease the reactivity that might be associated with the imino form. ffame.org

Compound SystemTautomeric FormsDominant FormMethod of StudyReference
6-amino-5-benzyl-3-methylpyrazin-2-oneKeto and Hydroxyl (enol)KetoUV spectroscopy, NMR ffame.org
Pyrazolone derivativesKeto and EnolVaries with substitutionFT-IR, NMR, UV-Vis, GC-MS, DFT nih.gov
Pyrimidin-2(1H)-oneKeto (pyrimidin-2(1H)-one) and Enol (pyrimidin-2-ol)Not specifiedB3LYP/6-311++G** level of theory tandfonline.com
Pyrazine-2,3-dithiolDithiol and DithioneThione form in solution, N-H tautomer in solid stateUV-Vis, NMR, X-ray crystallography hzdr.de

Reaction Kinetics and Thermodynamic Considerations

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively documented in publicly available literature. However, the principles governing its reactivity can be inferred from studies on closely related compounds and the general mechanisms of the reactions it undergoes.

The primary reactions involving the 6-bromo substituent are nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling. The kinetics of SNAr reactions are highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. The pyrazinone ring, being electron-deficient, is inherently activated for nucleophilic attack. This is further enhanced by the presence of the carbonyl group and the ring nitrogen atoms, which help to stabilize the negatively charged intermediate. masterorganicchemistry.comwikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where the formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.compressbooks.pub The rate of reaction is generally accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). masterorganicchemistry.compressbooks.pub

Thermodynamic considerations for these reactions involve the change in Gibbs free energy (ΔG), which determines the position of the equilibrium. The formation of stable products, such as the strong carbon-carbon bonds in Suzuki coupling products, provides a thermodynamic driving force for the reaction. Computational methods, such as Density Functional Theory (DFT), are valuable tools for estimating the thermodynamic parameters of these reactions, including the relative stabilities of reactants, intermediates, transition states, and products. diva-portal.org

Table 1: Illustrative Kinetic Data for a Derivative Reaction

ReactionReactant 1Reactant 2Coupling AgentSolventRate Constant (k)Reference
Amide Coupling3-Amino-6-bromopyrazine-2-carboxylic acidAnilineHBTUDMF0.42 min⁻¹ researchgate.net
Amide Coupling3-Amino-6-bromopyrazine-2-carboxylic acidAnilineHBTUDMSO0.29 min⁻¹ researchgate.net

Intermediates and Transition State Analysis in Key Synthetic Pathways

The synthetic pathways utilizing this compound and its derivatives proceed through a series of reactive intermediates and transition states. While direct experimental observation of these transient species is challenging, their existence is supported by mechanistic studies, trapping experiments, and computational analysis.

In Nucleophilic Aromatic Substitution (SNAr) reactions, the key intermediate is the Meisenheimer complex . wikipedia.org This is a resonance-stabilized carbanion formed by the addition of the nucleophile to the carbon atom bearing the bromine. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nature of the pyrazinone ring system. masterorganicchemistry.compressbooks.pub

In Palladium-Catalyzed Suzuki-Miyaura Coupling , the catalytic cycle involves several palladium-containing intermediates. libretexts.org The cycle begins with an oxidative addition adduct , a Pd(II) species formed from the reaction of the Pd(0) catalyst with the C-Br bond. This is followed by a transmetalation intermediate , where the aryl group from the organoboron reagent is transferred to the palladium center, displacing the halide. The final step is reductive elimination from a cis-complex to yield the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.org

Specific synthetic routes to derivatives have proposed other intermediates. For example, the synthesis of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide using HBTU as a coupling agent is believed to proceed through a mixed carbonate intermediate . researchgate.net In the synthesis of novel azaphenothiazinones from the related compound 2-amino-5-bromopyrazine-3[4H]-thione, a mechanism involving a mercaptide ion and a subsequent diaryl sulphide intermediate has been proposed. beilstein-journals.org

Transition state analysis, largely performed through computational methods like DFT, provides insight into the energy barriers of reaction steps. For instance, computational studies on the bromination of a related pyrazine derivative indicated that the transition state leading to C6-bromination is significantly stabilized (by 12.3 kcal/mol) compared to other positions, explaining the high regioselectivity of the reaction. researchgate.net Such analyses are critical for understanding reaction mechanisms and selectivity. diva-portal.org

Table 2: Key Intermediates in Reactions of Pyrazinone Derivatives

Reaction TypeKey Intermediate(s)Method of Analysis / ProposalReference
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer Complex (carbanion)General Mechanistic Principle masterorganicchemistry.comwikipedia.orgpressbooks.pub
Suzuki-Miyaura CouplingOxidative Addition Adduct (Pd(II) species), Transmetalation IntermediateGeneral Mechanistic Principle libretexts.org
Amide Coupling (HBTU)Mixed Carbonate IntermediateMechanistic Proposal researchgate.net
Azaphenothiazinone SynthesisMercaptide Ion, Diaryl SulphideMechanistic Proposal beilstein-journals.org
BrominationC6-Brominated Transition StateComputational Study (DFT) researchgate.net

Applications in Advanced Chemical Synthesis and Material Science

3-Amino-6-bromopyrazin-2(1H)-one as a Core Building Block

This compound serves as a foundational component for the synthesis of a variety of complex chemical structures, particularly fused heterocyclic systems and polycyclic architectures.

The reactivity of this compound lends itself to the creation of fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and material science.

Azaphenothiazinones: In the synthesis of novel halogenated angular azaphenothiazinones, a derivative of this compound, specifically 2-amino-5-bromopyrazine-3[4H]-thione, is utilized. juniperpublishers.comresearchgate.netjuniperpublishers.com This thione intermediate undergoes a base-mediated condensation reaction with 6,7-dibromo-5,8-quinolinequinone. juniperpublishers.comjuniperpublishers.com This reaction results in the formation of two isomers: 6,9-dibromo-1,8,11-triaza-5H-benzo[a]phenothiazin-5-one and 6,9-dibromo-4,8,11-triaza-5H-benzo[a]phenothiazin-5-one. juniperpublishers.com The mechanism involves a nucleophilic attack of the mercaptide ion on the quinolinequinone, followed by an intramolecular condensation involving the amino group. juniperpublishers.comjuniperpublishers.com

Pyrrolo[1,2-a]pyrazines: These nitrogen-containing fused heterocycles are prevalent in bioactive natural products and are of significant interest in drug discovery. mdpi.comnih.govresearchgate.netencyclopedia.pub The synthesis of pyrrolo[1,2-a]pyrazines can be achieved through various routes, often involving the cyclization of suitably substituted pyrrole (B145914) precursors. mdpi.comresearchgate.net For instance, one approach involves the reaction of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate (B1210297) to construct the pyrazine (B50134) ring. mdpi.com Another method describes the base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization with ammonium acetate. researchgate.net While not directly starting from this compound, these syntheses highlight the importance of the pyrazine core, which can be accessed from precursors like the title compound.

Pyrazinoisoquinolines: The synthesis of pyrazino[1,2-a]indole, a related fused heterocyclic system, can be achieved through the reaction of indole-carbaldehydes bearing a propargyl group with ammonia. researchgate.net This type of cyclization demonstrates a strategy for fusing a pyrazine ring onto another heterocyclic core.

The reactivity of this compound and its derivatives is instrumental in building intricate polycyclic systems. The synthesis of angular azaphenothiazinones is a prime example, where the pyrazinone-derived scaffold is fused with a quinolinequinone to create a tetracyclic structure. juniperpublishers.comjuniperpublishers.com These non-linear polycyclic compounds are noted for their potential biological activities. juniperpublishers.com

Role in Multi-Component Reaction Design

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. organic-chemistry.org The functional groups present in this compound make it a suitable candidate for designing MCRs. For example, the amino group can react with carbonyl compounds to form imines, which can then undergo further reactions in a sequential, one-pot process. organic-chemistry.org The development of MCRs for synthesizing pyrrolo[1,2-a]pyrazines has been explored, starting from substituted pyrroles, DMFDMA, and ammonium acetate, showcasing the utility of building pyrazine rings in a multicomponent fashion. mdpi.com

Precursors for Functional Materials Development

The unique electronic properties of the pyrazinone ring system, particularly when incorporated into larger conjugated structures, make this compound a valuable precursor for the development of functional organic materials.

The development of organic materials for electronic and optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. researchgate.net

Low Band Gap Polymers: A key strategy in designing materials for OPVs is to use polymers with low band gaps to maximize the absorption of the solar spectrum. researchgate.netrsc.org This is often achieved by creating polymers with alternating electron-rich and electron-deficient units. The electron-deficient nature of the pyrazine ring can be exploited in this context. By incorporating pyrazine-containing units into a polymer backbone, it is possible to tune the electronic properties and lower the band gap. rsc.orgd-nb.info

π-Conjugated Systems: The pyrazinone ring is an aromatic heterocycle that can be integrated into extended π-conjugated systems. The presence of heteroatoms and substituents like the bromine atom can influence the electronic structure and intermolecular interactions, such as π-π stacking and halogen bonding. iucr.org These interactions are crucial for charge transport in organic electronic devices.

Photoactive compounds, which respond to light, have applications in various fields, including photodynamic therapy and photo-switching materials. The pyrazinone scaffold can be a component of such molecules. For instance, certain 3-amino-2-methyl-quinazolin-4(3H)-one derivatives, which share a similar heterocyclic core, have been shown to exhibit DNA photo-cleaving activity under UVA and UVB irradiation. mdpi.com The ability to functionalize the 6-position (bromo group) of this compound allows for the attachment of various chromophores and auxochromes, potentially leading to the development of novel photoactive materials. mdpi.com

Structure Activity Relationship Sar and Mechanistic Studies in Medicinal Chemistry

Design and Synthesis of Bioactive Derivatives Based on the 3-Amino-6-bromopyrazin-2(1H)-one Scaffold

The synthetic utility of the this compound scaffold, and its closely related precursor methyl 3-amino-6-bromopyrazine-2-carboxylate, is well-documented. A common and effective strategy involves a two-step sequence. First, the amide or ester at the C2 position is modified. For instance, the commercially available methyl 3-amino-6-bromopyrazine-2-carboxylate can be converted to a variety of amides by reaction with different amines, often under microwave irradiation. acs.orgacs.org

The second key step is the installation of an aryl or heteroaryl group at the C6 position, displacing the bromine atom. This is typically achieved through a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. acs.orgacs.org This approach allows for the systematic exploration of the chemical space around the pyrazine (B50134) core. For example, in the development of antitrypanosomal agents, various arylboronic acids were coupled to the pyrazine scaffold to probe the structure-activity relationship. acs.org Similarly, in the synthesis of kinase inhibitors, Suzuki coupling has been used to introduce substituted phenyl rings. ingentaconnect.com

Further modifications can be made to other parts of the molecule. For instance, the amino group at the C3 position can be involved in cyclization reactions to form fused heterocyclic systems, such as imidazo[4,5-b]pyrazin-2(3H)-ones, expanding the structural diversity and biological applications of the scaffold. researchgate.net

Inhibitor Design and Optimization Strategies in Drug Discovery

The inherent structural features of the this compound scaffold make it an excellent starting point for the design of various enzyme and receptor inhibitors.

The pyrazine scaffold has been identified as a viable core for the development of thrombin inhibitors, which are crucial anticoagulant agents. Quantitative structure-activity relationship (QSAR) studies on aryl heterocycle-based thrombin inhibitors have highlighted the importance of specific structural features for potent activity. nih.gov While direct development from this compound is not extensively documented, related pyrazinone structures have been designed as inhibitors for other serine proteases in the coagulation cascade, such as the Tissue Factor/Factor VIIa (TF/VIIa) complex. nih.gov

In the design of these inhibitors, the pyrazinone core serves as a central scaffold, with substituents positioned to interact with key pockets of the enzyme's active site. For TF/VIIa inhibitors, a P1 amidine group is often incorporated to bind to the S1 pocket. Substituents elsewhere on the pyrazinone are designed to engage with other regions, such as the 'S1 side pocket', to enhance potency and selectivity. nih.gov These design principles, focusing on interactions with specific enzyme sub-pockets, are directly applicable to the development of thrombin inhibitors based on the this compound scaffold.

The pyrazinone chemotype has been successfully exploited to develop highly potent antagonists for the Corticotropin-Releasing Factor-1 (CRF1) receptor, a key target for treating stress-related disorders like anxiety and depression. nih.govacs.org Structure-activity relationship studies revealed that the pyrazinone core is an effective scaffold for orienting the necessary substituents to achieve high binding affinity.

Systematic modifications of the pyrazinone scaffold led to the identification of compounds with IC50 values in the sub-nanomolar range. nih.gov For example, a series of N3-phenylpyrazinones was synthesized and evaluated, leading to the discovery of potent analogues. acs.org Further optimization, incorporating carbamate (B1207046) or aryl ether groups, also yielded highly potent CRF1 receptor antagonists with improved metabolic stability. nih.govresearchgate.net These studies demonstrate the tunability of the pyrazinone core in achieving both high potency and favorable drug-like properties.

Table 1: Activity of Pyrazinone-Based CRF1 Receptor Antagonists

Compound Structure Description IC50 (nM) Reference
12p N3-phenylpyrazinone derivative 0.26 nih.govacs.org
14a Pyrazinone with carbamate group 0.74 nih.govresearchgate.net

| 14b | Pyrazinone with carbamate group | 1.9 | nih.govresearchgate.net |

This table is based on data for pyrazinone derivatives and illustrates the potential of the general scaffold.

The aminopyrazine scaffold is a well-established hinge-binding motif in the design of kinase inhibitors. Derivatives have shown potent activity against various kinases, including the mitotic kinase Nek2, which is a target in cancer therapy. The aminopyrazine portion of the molecule typically forms crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine (B156593) part of ATP. ingentaconnect.com

Structural biology studies of aminopyrazine inhibitors bound to Nek2 have revealed that these compounds can stabilize an unusual, inactive conformation of the kinase. ingentaconnect.com The SAR studies have explored substitutions at various positions. For example, replacing a phenyl ring with a thiophene (B33073) ring was found to be beneficial in some series. ingentaconnect.com Modifications to a piperidine (B6355638) ring attached to the pyrazine core also led to significant improvements in activity. These findings highlight how the aminopyrazine scaffold can be systematically modified to enhance potency and selectivity for specific kinase targets. ingentaconnect.com

The pyrazine ring is a key component of several antiviral drugs. Notably, a direct precursor to the this compound scaffold, methyl 3-amino-6-bromopyrazine-2-carboxylate, is a key intermediate in an improved synthesis of Favipiravir. Favipiravir is a broad-spectrum antiviral agent that acts as a prodrug. Once metabolized to its active phosphoribosylated form, it is recognized as a purine (B94841) nucleotide by viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication. It has shown activity against a wide range of RNA viruses.

The pyrazine scaffold is also present in inhibitors of other viral enzymes, such as the Hepatitis C Virus (HCV) NS3 protease. The development of these agents demonstrates the versatility of the pyrazine core in targeting different viral proteins, making the this compound scaffold a valuable starting point for the discovery of new antiviral therapies.

The structural similarity of the aminopyrazine core to the first-line antitubercular drug Pyrazinamide has prompted extensive research into its derivatives for antimicrobial applications.

Antitubercular Agents: Numerous studies have reported the design and synthesis of pyrazine-based compounds with significant activity against Mycobacterium tuberculosis. nih.govrsc.orgrsc.org Hybrid molecules combining the pyrazine scaffold with other known anti-mycobacterial moieties have been created, with some compounds showing activity equal to or greater than Pyrazinamide. nih.gov In silico studies, including pharmacophore mapping and docking, have been used to identify potential targets for these novel compounds, with pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA) being suggested as possible targets. nih.govresearchgate.net Novel bicyclic nitroimidazopyrazin-ones have also been synthesized and show potent antitubercular activity. nih.gov

Table 2: Antitubercular Activity of Selected Pyrazine Derivatives

Compound Series Target/Design Strategy MIC Range (µg/mL) against M. tb H37Rv Reference
Pyrazine-hybrid compounds Hybrid of pyrazine and other antitubercular moieties ≤6.25 nih.gov
Nitroimidazopyrazin-ones Bicyclic nitroimidazole chemotype Potent activity reported nih.gov

| Pyrazine-1,2,4-triazole hybrids | Hybrid of pyrazine and 1,2,4-triazole (B32235) scaffolds | ≤21.25 µM | rsc.org |

This table summarizes findings for different classes of pyrazine-based antitubercular agents.

Antifungal Agents: Substituted pyrazin-2-one derivatives have been identified as a novel class of tubulin polymerization disruptors, leading to potent broad-spectrum antifungal activity. researchgate.net These compounds have demonstrated efficacy against agriculturally significant pathogens. The mechanism involves interfering with microtubule dynamics, which is essential for fungal cell division and growth. This discovery opens up the pyrazinone scaffold for the development of new antifungal agents, potentially with novel modes of action compared to existing drugs. researchgate.net

Antiprotozoal Agents: One of the most successful applications of the this compound scaffold has been in the development of agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). Starting from a high-throughput screen, researchers identified a hit compound containing a 3-aminopyrazine carboxamide core. acs.orgacs.org

Subsequent optimization, using methyl 3-amino-6-bromopyrazine-2-carboxylate as the starting material, led to the synthesis of 6-arylpyrazine-2-carboxamides with exceptional potency and selectivity. acs.orgacs.org Structure-activity relationship studies focused on varying the amide substituent at the C2 position and the aryl group at the C6 position. This work led to the discovery of compounds with EC50 values against T. b. rhodesiense in the low nanomolar range and selectivity indices of over 1000 when compared to mammalian cells. acs.org These compounds also possess attractive drug-like properties, including the potential for central nervous system penetration, which is critical for treating the late stage of HAT.

Table 3: Activity of 6-Arylpyrazine-2-carboxamides against Trypanosoma brucei

Compound Amide Substituent 6-Aryl Substituent EC50 T. b. brucei (µM) EC50 T. b. rhodesiense (nM) Selectivity Index (vs. L6 cells) Reference
9 sec-butyl 4-fluorophenyl 0.49 - >20 acs.orgacs.org
11 cyclopentyl 4-fluorophenyl 0.26 - >38 acs.org
55 sec-butyl 3-methylphenyl 0.025 - >1600 acs.org

| 65 | sec-butyl | 3-methoxyphenyl (B12655295) | - | 24 | >1790 | acs.org |

This table highlights key compounds from the SAR study on antitrypanosomal pyrazine carboxamides.

Influence of Substituent Effects on Biological Activity Profiles

The inherent chemical functionalities of this compound, namely the amino group at the 3-position, the bromine atom at the 6-position, and the pyrazinone core, provide a template for diverse chemical modifications that significantly influence the biological activity of its derivatives.

The amino group is a key feature, often serving as a hydrogen bond donor, which can be crucial for interaction with biological targets. Modifications at this position can alter the electronic properties and hydrogen-bonding capacity of the resulting molecule. For instance, the amino group can be oxidized to form nitro derivatives or reduced to further amines, showcasing its reactivity and importance in generating structural diversity.

The bromine atom at the 6-position is a particularly valuable substituent for synthetic diversification. It serves as a handle for introducing various aryl groups via Suzuki coupling reactions. acs.orgacs.org This strategic placement allows for the exploration of a wide range of substituents, which can profoundly impact the biological profile of the synthesized compounds. For example, in the development of inhibitors for Trypanosoma brucei, the bromine was replaced with different aryl groups to probe for optimal interactions within the target's binding pocket. acs.orgacs.org

Molecular Recognition Principles and Ligand-Target Interactions

The molecular structure of this compound and its derivatives dictates their interaction with biological macromolecules. The pyrazinone core acts as a bioisostere for other heterocyclic systems and provides a rigid framework for the appended functional groups.

The amino group is a critical pharmacophoric element, capable of forming key hydrogen bonds with amino acid residues in the active site of enzymes or receptors. In the context of kinase inhibition, for example, the aminopyrazine moiety often serves as a hinge-binding motif, interacting with the backbone of the kinase hinge region. sci-hub.se

The substituent introduced at the 6-position, following the displacement of the bromine atom, plays a crucial role in defining the selectivity and potency of the final compound. The nature of this substituent—its size, aromaticity, and electronic properties—determines how the molecule fits into and interacts with specific binding pockets. In the development of Nek2 kinase inhibitors, for instance, replacing the trimethoxyphenyl group with thiophene derivatives led to compounds with improved cellular permeability. nih.gov

The following table summarizes the key interactions observed in derivatives of this compound:

Interaction TypeStructural FeatureRole in Molecular Recognition
Hydrogen Bonding3-Amino groupAnchoring the molecule to the target protein, often in the hinge region of kinases. sci-hub.se
π-π StackingPyrazine ringInteraction with aromatic amino acid residues in the binding site.
Hydrophobic InteractionsSubstituents at the 6-positionOccupying hydrophobic pockets within the target, contributing to affinity and selectivity. acs.org

Bioisosteric Replacements and Pharmacokinetic Optimization Strategies

This compound serves as a foundational structure for applying bioisosteric replacement strategies to optimize the pharmacokinetic properties of lead compounds. The goal of such strategies is to enhance desirable properties like solubility, metabolic stability, and oral bioavailability without compromising biological activity.

One common strategy involves the modification of substituents to improve aqueous solubility. For example, in a series of thrombin inhibitors based on a related 3-amino-6-chloropyrazinone core, the introduction of a P3 pyridine (B92270) N-oxide was a key modification aimed at enhancing solubility, which ultimately led to a series of orally bioavailable compounds. nih.gov

Metabolic stability is another critical parameter addressed through structural modifications. The stability of compounds in human liver microsomes is a key indicator of their potential in vivo half-life. Investigations into the structure-activity relationship of thrombin inhibitors included assessments of their stability in human liver microsomes to identify candidates with improved metabolic profiles. nih.gov

Bioisosteric replacement of the phenyl ring at various positions with other aromatic or non-aromatic moieties has been explored to modulate activity and pharmacokinetics. For instance, in a study on PI3K-C2α inhibitors, replacing a phenyl ring with non-aromatic bioisosteres like cyclobutyl and isopropyl resulted in a significant decrease or complete loss of activity, highlighting the importance of the aromatic system for that specific target. nih.gov Conversely, nitrogen-containing six-membered rings were tolerated, maintaining moderate activity. nih.gov

The following table illustrates examples of bioisosteric replacements and their impact on pharmacokinetic-related properties in derivatives of similar pyrazinone scaffolds:

Original GroupBioisosteric ReplacementIntended Pharmacokinetic ImprovementReference
PhenylPyridine N-oxideIncreased aqueous solubility nih.gov
MethylTrifluoromethylModulation of metabolic stability and hydrophobicity acs.org
PhenylThiopheneImproved cell permeability nih.gov

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to predict molecular properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Analysis

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic spectra.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For 3-Amino-6-bromopyrazin-2(1H)-one, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

For instance, a DFT study on the related compound 2-amino-5-bromopyrazine (B17997) (ABP) optimized its geometry to provide a basis for further calculations researchgate.net. A similar process for this compound would establish its planar or near-planar structure, influenced by the pyrazinone ring and its substituents. Conformational analysis, particularly concerning the rotation of the amino group, would also be performed to identify the most stable conformer.

Electronic Structure: HOMO-LUMO Gap, Molecular Orbitals, Charge Distribution (e.g., Mulliken Charges)

The electronic structure dictates a molecule's reactivity and spectroscopic properties. Key aspects include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity researchgate.net. A smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich pyrazinone ring and the amino group, while the LUMO might be distributed across the heterocyclic ring system.

Molecular Orbitals: Beyond the frontier orbitals, analyzing the full spectrum of molecular orbitals provides a complete picture of bonding within the molecule.

Charge Distribution: Methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to calculate the partial charge on each atom in the molecule. This information helps identify electrophilic (positive) and nucleophilic (negative) sites. In this compound, the nitrogen and oxygen atoms would be expected to carry negative charges, while the carbon atom bonded to oxygen and bromine would likely be more electropositive.

Spectroscopic Property Predictions (e.g., IR, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties, which are invaluable for identifying and characterizing the compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Each peak corresponds to a specific vibrational mode, such as the N-H stretching of the amino group, C=O stretching of the ketone, and various C-N and C-C ring vibrations uantwerpen.be. Comparing the predicted spectrum with an experimental one helps confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding around each nucleus. This data is highly valuable for assigning peaks in experimental NMR spectra and confirming the compound's constitution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, aligning with the familiar Lewis structure concept researchgate.netbohrium.com. This analysis quantifies delocalization effects (hyperconjugation) by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is estimated using second-order perturbation theory, with larger interaction energies indicating more significant electron delocalization and stabilization rsc.org. For this compound, NBO analysis would reveal interactions between the lone pairs on the nitrogen and oxygen atoms and the π* antibonding orbitals of the pyrazinone ring, providing insight into the molecule's electronic stability.

Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices.

Local Reactivity Descriptors (Fukui Functions): The Fukui function is a powerful tool for identifying the most reactive sites within a molecule researchgate.net. It indicates the change in electron density at a specific point when an electron is added to or removed from the system. The condensed Fukui function simplifies this by providing values for each atom.

f+ indicates the propensity for a nucleophilic attack (where an electron is accepted).

f- indicates the propensity for an electrophilic attack (where an electron is donated).

f⁰ indicates the propensity for a radical attack.

For this compound, Fukui function analysis would pinpoint which atoms are most susceptible to attack by electrophiles or nucleophiles, offering a more nuanced view of reactivity than charge distribution alone researchgate.net.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule (ligand) interacts with a protein target. These methods are instrumental in drug discovery for predicting binding modes, estimating binding affinities, and elucidating mechanisms of action. tandfonline.comresearchgate.net The 2(1H)-pyrazinone heterocycle is recognized as a motif that can fulfill the structural requirements for ATP-competitive inhibition of kinases, making it a target for such computational studies. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. For derivatives of this compound, docking studies are often aimed at kinase domains, which are common targets for pyrazinone-based inhibitors. nih.gov

The process involves placing the ligand in the binding site of the target protein and calculating the most stable conformations. The pyrazinone core can act as a scaffold, mimicking the hydrogen bonding interactions of ATP in the kinase hinge region. researchgate.net Key interactions typically observed include:

Hydrogen Bonds: The amino group at position 3 and the pyrazinone ring nitrogens can form critical hydrogen bonds with backbone residues of the protein's hinge region.

Hydrophobic Interactions: Substituents on the pyrazinone ring can engage in hydrophobic interactions with non-polar amino acid residues (e.g., Valine, Leucine, Isoleucine) in the binding pocket. acs.org

Pi-Pi Stacking: The pyrazine (B50134) ring can participate in π-π stacking interactions with aromatic residues like Phenylalanine or Tyrosine. nih.gov

For example, in a study of aminopyrazine inhibitors binding to the kinase Nek2, the aminopyrazine ring was shown to form two crucial hydrogen bonds with the hinge region. nih.gov Similarly, molecular docking of a kojic acid-fused pyran derivative against tyrosinase revealed that the NH group participated in a pi-pi stacking interaction with Phe264, while another part of the molecule formed a hydrogen bond with Gly281. nih.gov These predicted binding modes are essential for guiding the rational design of more potent and selective inhibitors.

Once a binding mode is predicted, its strength is estimated by calculating the binding affinity, often expressed as a docking score or a calculated free energy of binding (ΔG). u-strasbg.fr These scores are used to rank different compounds, prioritizing those with the most favorable predicted binding for synthesis and experimental testing. Docking scores are typically expressed in kcal/mol, with more negative values indicating stronger binding. researchgate.net

For instance, docking studies on various heterocyclic inhibitors have shown a correlation between docking scores and experimentally determined inhibitory concentrations (IC₅₀). researchgate.netacs.org While specific docking scores for this compound against a particular target are not publicly available, data from related pyrazinone and aminopyridine inhibitors demonstrate the typical range of affinities observed.

Compound/DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol) or Experimental IC₅₀Reference Compound/ActivitySource
Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate Analogue (L07)SARS-CoV-2 Alpha Variant (7EKF)-6.7 kcal/mol- tandfonline.com
Benzoxazine Acetamide Scaffold (Compound 4)DNA Gyrase BIC₅₀ = 6.3 ± 0.1 μMNorfloxacin acs.org
Kojic Acid-fused Pyran Derivative (Compound 6b)Tyrosinase-6.825 kcal/mol (Binding Energy)Kojic Acid (IC₅₀ = 23.64 µM) nih.gov
Pyrazinone RORγ Antagonist (Compound (S)-44)RORγPBMC IC₅₀ = 19 nM- nih.gov
Aminopyrazine Nek2 Inhibitor (Compound 7)Nek2 KinaseIC₅₀ = 4.8 μM- nih.gov

This table presents representative data for related compounds to illustrate the application of binding affinity estimation. The values are from different studies and are not directly comparable but show the range of activities and predictions.

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the ligand-protein interaction. tandfonline.com Starting from the docked pose, an MD simulation calculates the movement of atoms over time, revealing the stability of the complex and key dynamic interactions. nih.gov Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of hydrogen bonds are analyzed. acs.org

A stable complex, indicated by a low and steady RMSD value throughout the simulation, suggests that the ligand remains tightly bound in the predicted orientation. acs.orgnih.gov This computational evidence helps to confirm the proposed mechanism of action. For pyrazinone-based kinase inhibitors, MD simulations can validate that the key hydrogen bonds with the hinge region are maintained, confirming an ATP-competitive mechanism. researchgate.net In a study on a novel DNA gyrase B inhibitor, MD simulations over 100 ns confirmed that the hit compound formed a more stable complex with the protein than other candidates, supporting its potential as a drug lead. acs.org

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a fundamental concept in theoretical chemistry that describes the energy of a molecule or a system of reacting molecules as a function of their geometric parameters. libretexts.org By mapping the PES, chemists can identify stable structures (reactants, products, intermediates) corresponding to energy minima, and transition states corresponding to saddle points. This allows for the theoretical exploration of reaction mechanisms and the calculation of activation energies. libretexts.orgaip.org

For a molecule like this compound, PES mapping using quantum mechanics, particularly Density Functional Theory (DFT), can be applied to understand various processes:

Conformational Analysis: Identifying the most stable arrangement of the molecule's atoms.

Reaction Mechanisms: Elucidating the step-by-step pathway of a chemical reaction, such as a substitution or cross-coupling reaction. The path of lowest energy on the PES between reactants and products is known as the minimum energy path. aip.orgresearchgate.net

Photophysical Processes: Investigating the pathways for relaxation after a molecule absorbs light, which involves transitions between different electronic states (e.g., S₀, S₁, S₂). aip.orgresearchgate.netresearchgate.net

While a specific PES for a reaction involving this compound is not documented in readily available literature, studies on the parent pyrazine molecule have explored the PES for its photophysical decay, mapping the conical intersections between electronic states that govern its rapid internal conversion after UV excitation. aip.orgresearchgate.net Furthermore, DFT calculations are routinely used to study the mechanisms of reactions relevant to this compound, such as the Sonogashira cross-coupling. mdpi.comlibretexts.org Such studies calculate the energies of intermediates and transition states in the catalytic cycle, effectively mapping out the reaction's energy profile.

Non-Linear Optical (NLO) Properties Characterization

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optoelectronics and photonics. nih.gov Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. nih.govresearchgate.net

The NLO properties of a molecule can be predicted computationally using DFT and Time-Dependent DFT (TD-DFT). nih.gov Key parameters calculated include:

Polarizability (α): A measure of the ease with which the electron cloud can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

A large difference between the dipole moments of the ground and excited states, and a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often indicate a strong NLO response. researchgate.net The pyrazinone ring, with its donor (amino) and acceptor (carbonyl) groups, along with the bromo substituent, provides a basis for potential ICT and NLO properties.

Studies on other pyrazine and pyrimidine (B1678525) derivatives have demonstrated their potential as NLO materials. rsc.orgrsc.org The calculated hyperpolarizability (β) values are often compared to that of a standard reference molecule like urea (B33335) to gauge their relative NLO efficiency. chemrxiv.org

CompoundCalculation MethodFirst Hyperpolarizability (β) (esu)Comparison to Urea (β ≈ 0.37 x 10⁻³⁰ esu)Source
H₂L Ligand¹B3LYP/GENECP5.18 x 10⁻³⁰~14 times greater chemrxiv.org
Pd(II) Complex of H₂LB3LYP/GENECP8.88 x 10⁻³⁰~24 times greater chemrxiv.org
MSTD7 Derivative²M06/6-31G(d,p)13.44 x 10⁻²⁷- nih.gov
Pyrimidine Derivative (PMMS)B3LYP/6-311++G(d,p)1.83 x 10⁻³⁰~5 times greater rsc.org

This table shows representative NLO data for related heterocyclic compounds to illustrate the principles of NLO characterization. ¹H₂L = 5-Diethylamino-2-({2-[(2-hydroxy-benzylidene)-amino]-phenylimino}-methyl)-phenol. ²MSTD7 is a complex non-fullerene derivative.

Catalyst-Substrate Interaction Modeling in Metal-Organic Reactions

The bromine atom on the this compound scaffold makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.govresearchgate.net These reactions are powerful methods for forming new carbon-carbon bonds. researchgate.net

Computational modeling, primarily using DFT, is essential for understanding the intricate interactions between the catalyst and the substrate throughout the catalytic cycle. chemrxiv.orgresearchgate.net A typical Pd-catalyzed cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazinone. DFT calculations can model the transition state of this step and determine its activation energy. libretexts.orgchemrxiv.org

Transmetalation: The organic group from another reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center. nih.gov

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. chemrxiv.org

DFT studies can elucidate the geometry and energetics of all intermediates and transition states, revealing the preferred reaction pathway. researchgate.net For example, modeling can explain the role of phosphine (B1218219) ligands in stabilizing the palladium catalyst, the influence of the base, and the reasons for observed regioselectivity. chemrxiv.orgcam.ac.uk In studies of the Sonogashira coupling, DFT calculations have been used to compare different mechanistic proposals and to explain how the electronic properties of the halide substrate affect the rate of oxidative addition. mdpi.comlibretexts.org This detailed mechanistic insight is critical for optimizing reaction conditions and designing more efficient catalysts. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-amino-6-bromopyrazin-2(1H)-one, and how can regioselective bromination be achieved in pyrazinone derivatives?

  • Methodological Answer : Regioselective bromination of pyrazinones often employs N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 6-position can be optimized using a catalytic Lewis acid (e.g., FeCl₃) in anhydrous dichloromethane at 0–5°C to suppress multiple substitutions . Post-bromination, the amino group can be introduced via Buchwald-Hartwig coupling using palladium catalysts (e.g., Pd(OAc)₂) and ligands like XantPhos . Key Data :
ReagentCatalystTemp (°C)Yield (%)Reference
NBSFeCl₃0–572–85
NH₃Pd/XantPhos80–10060–75

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : ¹H NMR analysis of pyrazinones typically shows deshielded protons adjacent to electron-withdrawing groups (e.g., NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm). For 3-amino-6-bromo derivatives, coupling constants (e.g., J = 2–3 Hz for meta-substituted protons) and 2D NMR (HSQC, HMBC) confirm substitution patterns . Contradictions in splitting patterns may arise from tautomerism; deuterated DMSO or temperature-controlled NMR resolves these .

Q. What are the reactive sites in this compound for further functionalization?

  • Methodological Answer : The bromine atom at position 6 is primed for cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). The amino group at position 3 can undergo acylation or sulfonylation using activated reagents like acetyl chloride or tosyl chloride in pyridine .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects, such as charge distribution at the bromine site for nucleophilic substitution. Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinases or microbial enzymes, guiding SAR studies .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer : Catalyst loading reduction (e.g., 0.5–1 mol% Pd for coupling) and solvent optimization (e.g., switching from DMF to toluene) improve scalability. Continuous-flow reactors enhance bromination efficiency by maintaining low temperatures and reducing side reactions .

Q. How do structural modifications to this compound affect its antimicrobial activity?

  • Methodological Answer : Substituting the bromine with electron-deficient groups (e.g., CF₃) or extending conjugation (e.g., adding a thiophene) enhances activity against Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) assays using twofold serial dilution (per CLSI guidelines) quantify efficacy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR data for pyrazinone derivatives?

  • Methodological Answer : Variations in chemical shifts may stem from solvent polarity (DMSO vs. CDCl₃) or pH. Reproducing spectra under standardized conditions (e.g., 25°C in DMSO-d₆) and referencing internal standards (TMS) resolve conflicts. Cross-validate with high-resolution mass spectrometry (HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.